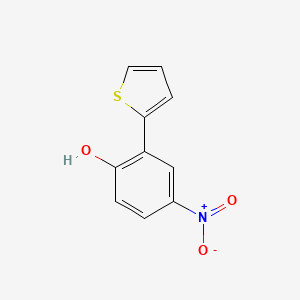

4-Nitro-2-(thiophen-2-yl)phenol

Description

Contextualization of Substituted Nitrophenols in Modern Organic Synthesis

Substituted nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring bearing one or more nitro groups. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the phenol ring. This electronic effect can activate the aromatic ring towards nucleophilic substitution reactions and modify the acidity of the phenolic hydroxyl group. acs.org

In modern organic synthesis, substituted nitrophenols serve as versatile intermediates. pjsir.org Their reactivity allows for a variety of chemical transformations, making them valuable precursors in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. kajay-remedies.com For instance, the nitro group can be reduced to an amino group, opening pathways to a diverse range of derivatives. bohrium.com The specific positioning of the nitro group on the phenol ring, whether ortho, meta, or para to the hydroxyl group, dictates the molecule's reactivity and properties. kajay-remedies.comorgsyn.org

Role of Thiophene (B33073) Heterocycles in Contemporary Chemical Design

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. clinicalresearchnewsonline.com Its unique electronic properties and ability to engage in various chemical reactions make it a privileged scaffold in contemporary chemical design. numberanalytics.commdpi.com Thiophene and its derivatives are integral components in a wide range of applications, including medicinal chemistry and materials science. clinicalresearchnewsonline.comcognizancejournal.com

In drug discovery, the thiophene ring is a common motif found in numerous pharmaceuticals due to its ability to act as a bioisostere for the benzene (B151609) ring, often leading to improved biological activity and pharmacokinetic properties. numberanalytics.comresearchgate.netnih.gov In materials science, thiophene-based polymers and oligomers are key components in the development of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.com The reactivity of the thiophene ring allows for its functionalization at various positions, enabling the fine-tuning of molecular properties for specific applications. nih.govacs.org

Conceptual Framework: Synergy of Nitro and Thiophenyl Functionalities on Phenolic Scaffolds

The combination of a nitro group and a thiophenyl group on a phenolic scaffold, as seen in 4-Nitro-2-(thiophen-2-yl)phenol , creates a molecule with a unique interplay of electronic effects. The electron-withdrawing nitro group and the electron-rich thiophene ring, attached to the same phenolic backbone, are expected to create a push-pull system, potentially leading to interesting photophysical and electrochemical properties.

The nitro group at the 4-position strongly influences the acidity of the phenolic proton and the electron density of the benzene ring. The thiophene ring at the 2-position, ortho to the hydroxyl group, can influence the molecule's conformation and participate in intramolecular interactions, such as hydrogen bonding. This specific arrangement of functional groups suggests potential applications in areas like nonlinear optics, sensing, and as a precursor for more complex molecular structures.

Current State of Research on Structurally Analogous Compounds

Research on compounds structurally analogous to This compound provides a valuable context for understanding its potential properties. Studies on nitrophenols have extensively explored their reactivity, environmental impact, and photochemical behavior. mdpi.comacs.orgrsc.org Similarly, the chemistry of thiophene and its derivatives is a vast field, with ongoing research into their synthesis and application in various domains. nih.govrsc.org

Compounds combining a thiophene ring with a nitroaromatic moiety have been investigated for their biological activities and material properties. For example, nitro-substituted thiophene derivatives have been explored for their potential as antibacterial agents. nih.gov The photophysical properties of nitro-aryl compounds have also been a subject of interest, with studies focusing on their fluorescence and potential as photosensitizers. researchgate.netrsc.orgacs.orgnih.govacs.org

Aims and Scope of Academic Inquiry into this compound

The primary aim of this article is to provide a comprehensive overview of the chemical compound This compound . The scope is strictly limited to the chemical and physical properties of this specific molecule, based on available scientific literature. This includes its synthesis, spectroscopic characterization, and potential reactivity. The article will adhere to a professional and authoritative tone, presenting detailed research findings in a structured format.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-thiophen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJILBGEJNBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Nitro 2 Thiophen 2 Yl Phenol Architectures

Retrosynthetic Analysis for Construction of the Phenol-Thiophene Linkage

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-Nitro-2-(thiophen-2-yl)phenol, the key disconnection is the bond between the phenol (B47542) and thiophene (B33073) rings.

A primary retrosynthetic disconnection of the target molecule, this compound, is at the C-C bond connecting the phenolic and thiophene rings. This leads to two main synthons: a nitrophenol derivative and a thiophene derivative. The specific nature of these synthons will depend on the chosen forward synthetic reaction. For instance, a Suzuki-Miyaura coupling would imply a halonitrophenol and a thiophene boronic acid as the synthetic equivalents. Alternatively, an Ullmann-type reaction might involve a nitrophenol and a halothiophene.

Another disconnection strategy could involve a functional group interconversion (FGI). For example, the nitro group could be introduced later in the synthesis from an amino group, which in turn could be derived from a different functional group. This approach can be beneficial if the nitro group interferes with the coupling reaction. The choice of disconnection is often guided by the availability of starting materials and the desire to avoid chemoselectivity issues, where a reagent might react with an unintended functional group. amazonaws.comlkouniv.ac.indeanfrancispress.comdokumen.pub

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

| This compound | Phenol-Thiophene C-C bond | 4-Nitrophenol (B140041) cation and 2-Thiophene anion (or vice-versa) | 2-Halo-4-nitrophenol and Thiophene-2-boronic acid (for Suzuki coupling) |

| This compound | Phenol-Thiophene C-C bond | 4-Nitrophenol and 2-Halothiophene | 4-Nitrophenol and 2-Halothiophene (for Ullmann condensation) |

| 2-(Thiophen-2-yl)phenol (B25902) | Nitro group (FGI) | 2-(Thiophen-2-yl)phenol | 2-(Thiophen-2-yl)phenol for subsequent nitration |

Methodologies for Introducing Nitro Functionality to Phenolic Systems

The introduction of a nitro group onto a phenolic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the hydroxyl group (ortho-, para-directing) and the thiophene substituent will influence the position of nitration.

Direct nitration of 2-(thiophen-2-yl)phenol would be the most straightforward approach. However, the conditions must be carefully controlled to achieve the desired 4-nitro isomer and to avoid over-nitration or side reactions. savemyexams.comdergipark.org.tr

Common nitrating agents and conditions include:

Dilute Nitric Acid: Reaction of phenols with dilute nitric acid at room temperature can yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. savemyexams.com

Concentrated Nitric Acid and Sulfuric Acid: This is a more potent nitrating mixture, often used for less reactive aromatic rings. For phenols, it can lead to the formation of 2,4,6-trinitrophenol. savemyexams.com

Alkyl Nitrates: Reagents like alkyl nitrates in the presence of an acid catalyst can be used for nitration. google.com

Metal Nitrates: Supported reagents, such as bismuth nitrate (B79036) or copper nitrate, can offer milder reaction conditions and sometimes improved regioselectivity. researchgate.netresearchgate.net

Nitration via Nitrosation-Oxidation: Phenols can be first nitrosated at the para-position, followed by oxidation to the nitro group. This can be a highly selective method for para-nitration. sharif.edu

The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity and yield of the desired 4-nitro product. dergipark.org.trgoogle.com The presence of the thiophene ring at the 2-position will also influence the electronic properties of the phenol ring and thus the outcome of the nitration reaction.

Approaches for Thiophene Ring Incorporation and Functionalization

The thiophene ring is a common heterocyclic motif in many biologically active compounds and functional materials. nih.govresearchgate.netnih.gov Its incorporation into the phenolic structure can be achieved through various synthetic methods.

One of the most widely used methods for forming the C-C bond between an aromatic ring and a thiophene is the Suzuki-Miyaura cross-coupling reaction. rsc.orguwindsor.caacs.org This reaction typically involves the coupling of an aryl halide (e.g., a halophenol) with a thiophene boronic acid in the presence of a palladium catalyst and a base. The reaction is known for its high tolerance of various functional groups.

Another important method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a nucleophile. researchgate.netresearchgate.netmdpi.comorganic-chemistry.org In this context, it could involve the coupling of a halothiophene with a phenol. While historically requiring harsh conditions, modern Ullmann-type reactions can often be performed under milder conditions with the use of appropriate ligands.

Other methods for thiophene synthesis and functionalization that could be adapted for this system include:

Gewald Synthesis: A multicomponent reaction that can be used to construct substituted thiophenes. researchgate.net

Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form a thiophene ring. researchgate.netnih.gov

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Catalytic Methods in Arylation and Heterocyclic Coupling Relevant to Phenols and Thiophenes

Catalytic methods are central to the efficient synthesis of biaryl compounds, including the phenol-thiophene linkage in the target molecule.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for forming C-C bonds between aromatic rings. google.com The Suzuki-Miyaura reaction, in particular, is often favored due to the stability and low toxicity of the boronic acid reagents. rsc.orguwindsor.caacs.org

Copper-catalyzed reactions , like the Ullmann condensation, have seen a resurgence with the development of new catalyst systems that allow for milder reaction conditions. researchgate.netresearchgate.netmdpi.comorganic-chemistry.org These can be a cost-effective alternative to palladium-based methods.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable tool. Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium and can be more economical. For instance, nickel catalysts have been used for the α-arylation of esters and amides with phenol derivatives. rsc.org

Direct C-H arylation is a more recent and atom-economical approach that avoids the need for pre-functionalized starting materials (like halides or boronic acids). thieme-connect.com This involves the direct coupling of a C-H bond on one aromatic ring with a C-H bond on another, often mediated by a transition metal catalyst. Research in this area is ongoing and holds promise for more sustainable synthetic routes. rsc.org

Electrochemical methods are also being explored for the cross-coupling of phenols and thiophenes, offering a potentially greener alternative to traditional catalytic systems. google.com

Table 2: Comparison of Catalytic Coupling Methods

| Method | Catalyst | Coupling Partners | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Palladium | Aryl halide + Aryl boronic acid | High functional group tolerance, mild conditions | Pre-functionalization required |

| Ullmann Condensation | Copper | Aryl halide + Nucleophile (e.g., phenol) | Cost-effective catalyst | Can require harsh conditions, though milder methods are being developed |

| Nickel-Catalyzed Coupling | Nickel | Various (e.g., aryl halides, phenol derivatives) | Different reactivity/selectivity, economical | Can be sensitive to air and moisture |

| Direct C-H Arylation | Various transition metals | Two C-H bonds | Atom-economical, avoids pre-functionalization | Can suffer from regioselectivity issues |

Exploration of Novel Synthetic Pathways for Related Nitrophenyl-Thiophene Systems

The development of novel synthetic pathways for nitrophenyl-thiophene systems is an active area of research, driven by the potential for discovering new compounds with interesting biological activities and material properties. ptfarm.plsmolecule.commdpi.com

One area of exploration is the use of multicomponent reactions , where three or more reactants combine in a single step to form a complex product. This approach can be highly efficient and can quickly generate a library of diverse compounds for screening.

Another strategy involves the late-stage functionalization of a pre-existing nitrophenyl-thiophene core. This allows for the introduction of various substituents to fine-tune the properties of the molecule.

The synthesis of related structures, such as those where the nitro group and thiophene are in different positions on the phenol ring, or where additional substituents are present, is also of interest. For example, the synthesis of 2-nitro-5-(thiophen-2-yl)aniline (B1323190) has been reported, which could serve as a precursor to other interesting derivatives. smolecule.com

The development of new catalytic systems and reaction conditions continues to expand the toolbox for synthetic chemists, enabling the creation of increasingly complex and functionalized nitrophenyl-thiophene architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro 2 Thiophen 2 Yl Phenol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a profound insight into the molecular vibrations of 4-Nitro-2-(thiophen-2-yl)phenol. These vibrations, which are unique to the molecule's structure, provide a "fingerprint" that allows for its identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Key functional group vibrations for aromatic nitro compounds, phenols, and thiophenes are well-established. For the nitro group (NO₂), strong absorptions corresponding to asymmetric and symmetric stretching vibrations are typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively globalresearchonline.net. The presence of hydrogen bonding can have a minor effect on the asymmetric stretching frequency globalresearchonline.net. Additionally, a scissoring mode for the NO₂ group may be assigned around 824 cm⁻¹ globalresearchonline.net.

The phenolic hydroxyl (-OH) group gives rise to a characteristic O-H stretching vibration. In the case of nitrophenols, the position of this band can be influenced by intra- and intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group also provides a key diagnostic peak.

For the thiophene (B33073) ring, C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range iosrjournals.org. The aromatic C=C stretching vibrations typically appear in the 1650–1430 cm⁻¹ region globalresearchonline.net. The C-S stretching modes within the thiophene ring have been observed between 687 and 839 cm⁻¹ iosrjournals.org.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For molecules like 4-nitrophenol (B140041), characteristic Raman peaks include those for the symmetric stretching of the nitro group spectroscopyonline.com. In related thiophenol compounds, the large Raman scattering cross-section of the carbon ring makes these molecules ideal for Raman analysis d-nb.inforesearchgate.net. For 4-nitrothiophenol, prominent vibrational modes are observed at 1082 cm⁻¹ (C-H bending), 1332 cm⁻¹ (NO₂ symmetric stretching), and 1575 cm⁻¹ (C=C stretching) researchgate.net. The analysis of 4-nitrophenol isomers also shows characteristic peaks, with the symmetric stretching of the nitro group appearing around 1333-1343 cm⁻¹ spectroscopyonline.com.

Correlational Analysis of Experimental and Predicted Vibrational Spectra

To achieve a precise assignment of the observed vibrational bands, a correlational analysis between experimental FT-IR and Raman spectra and theoretically predicted spectra from quantum chemical calculations is essential. Density Functional Theory (DFT) calculations are frequently employed for this purpose nih.govjetir.org. By comparing the experimental vibrational frequencies with the scaled theoretical wavenumbers, a reliable assignment of the fundamental vibrational modes can be achieved nih.gov. It is important to note that theoretical calculations are typically performed for isolated molecules in the gaseous phase, whereas experimental data is often collected from solid or liquid states, which can lead to slight discrepancies globalresearchonline.net.

Table 1: Correlational Vibrational Data for Related Compounds This table presents typical vibrational frequencies for functional groups present in this compound, based on data from related molecules. The exact frequencies for the title compound may vary.

| Vibrational Mode | Functional Group | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

| Asymmetric Stretch | Nitro (NO₂) | 1570–1485 globalresearchonline.net | - |

| Symmetric Stretch | Nitro (NO₂) | 1370–1320 globalresearchonline.net | 1332–1343 spectroscopyonline.comresearchgate.net |

| C=C Stretch | Aromatic/Thiophene Ring | 1650–1430 globalresearchonline.net | ~1575 researchgate.net |

| C-H Stretch | Aromatic/Thiophene Ring | 3100–3000 iosrjournals.org | - |

| O-H Stretch | Phenolic Hydroxyl | Broad, ~3200-3600 | - |

| C-S Stretch | Thiophene Ring | 687-839 iosrjournals.org | - |

Potential Energy Distribution (PED) Analysis for Definitive Vibrational Assignments

Potential Energy Distribution (PED) analysis is a crucial computational tool that provides a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis, often performed using programs like VEDA, allows for the unambiguous assignment of complex vibrational spectra where modes may be coupled jetir.org. For nitroxylene isomers, PED analysis has been successfully used to assign fundamental modes by correlating experimental and theoretical data nih.gov. This method helps to resolve ambiguities and provides a deeper understanding of the nature of the molecular vibrations jetir.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, proximity, and bonding of atoms.

Proton (¹H) NMR for Aromatic and Heteroaromatic Proton Environments

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms in this compound. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electron density around a given proton.

Aromatic Protons (Phenol Ring): The protons on the substituted phenol ring are expected to appear in the aromatic region, typically between 6.0 and 9.5 ppm pdx.edu. The specific chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the hydroxyl, nitro, and thiophenyl substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield (to a higher ppm value), while the electron-donating hydroxyl group will have a shielding effect.

Heteroaromatic Protons (Thiophene Ring): The protons on the thiophene ring also resonate in the aromatic region. For thiophene and its derivatives, these signals are typically observed between 7 and 8 ppm rsc.org. The coupling between adjacent protons on the ring (J-coupling) provides valuable information about their relative positions.

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can be highly variable (0.5 - 5.0 ppm or even higher) as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding pdx.edu. It often appears as a broad singlet.

For a closely related compound, 4-nitrothiophenol, ¹H NMR data in CDCl₃ shows signals at approximately 8.08 ppm and 7.36 ppm for the aromatic protons and 3.81 ppm for the thiol proton chemicalbook.com. The protons on the nitrophenol ring in 4-nitrophenol (in CD₃OD) appear at around 8.1 ppm and 6.9 ppm hmdb.ca. These values provide a basis for estimating the expected chemical shifts in this compound.

Table 2: Expected ¹H NMR Chemical Shift Ranges This table provides estimated chemical shift ranges for the protons in this compound based on typical values for the constituent moieties.

| Proton Type | Moiety | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Aromatic Protons | Phenol Ring | 6.5 - 8.5 | Doublet, Doublet of Doublets |

| Heteroaromatic Protons | Thiophene Ring | 7.0 - 8.0 | Doublet, Doublet of Doublets, Triplet |

| Hydroxyl Proton | Phenol | 4.0 - 10.0 (variable) | Broad Singlet |

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. A typical ¹³C NMR spectrum for this compound would be expected to show distinct signals for each unique carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each carbon.

For this compound, one would anticipate signals corresponding to the carbons of the nitrophenol ring and the thiophene ring. The carbon atom attached to the hydroxyl group (C1) would likely appear at a characteristic downfield shift, typically in the range of 150-160 ppm. The carbon bearing the nitro group (C4) would also be significantly deshielded. The carbon atom bonded to the thiophene substituent (C2) would show a shift influenced by both the hydroxyl group and the heterocyclic ring. The remaining carbons of the phenol ring (C3, C5, C6) would have distinct chemical shifts based on their positions relative to the substituents. Similarly, the four unique carbons of the thiophene ring would resonate at characteristic positions, influenced by the sulfur heteroatom and the point of attachment to the phenol ring. A data table summarizing these expected, yet currently unavailable, chemical shifts would be crucial for a complete analysis.

Advanced Two-Dimensional NMR Techniques for Complex Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenol and thiophene rings.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying connectivity between different parts of the molecule, such as linking the thiophene ring to the correct position on the phenol ring and confirming the relative positions of the substituents.

Without the actual spectra from these experiments, a detailed structural confirmation cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the chromophoric nitro group and the extended conjugation between the phenol and thiophene rings.

Analysis of Electronic Absorption Maxima and Band Shapes

The UV-Vis spectrum would likely exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The presence of the nitro group, a strong electron-withdrawing group, and the electron-donating hydroxyl group on the aromatic system would likely result in intramolecular charge-transfer (ICT) bands. One would expect to observe specific absorption maxima (λmax) with corresponding molar absorptivity values. The shape and position of these bands provide insight into the electronic structure of the molecule. For instance, nitrophenols typically show a strong absorption band that is red-shifted compared to phenol itself. researchgate.netresearchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. biointerfaceresearch.comekb.eg This effect is often pronounced in molecules with significant charge-transfer character, as is expected for this compound. By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform (B151607), ethanol (B145695), water), one could observe shifts in the λmax. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for ICT transitions. Conversely, a hypsochromic (blue) shift would indicate a more polar ground state. A data table presenting λmax values in different solvents would be necessary to analyze these effects quantitatively.

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. It would confirm the planarity of the aromatic and heterocyclic rings and reveal the dihedral angle between the phenol and thiophene rings. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, as well as potential π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com This information is critical for understanding the solid-state properties of the compound. A summary of crystallographic data, including space group, unit cell dimensions, and key structural parameters, would be presented in a table if the crystal structure had been determined and published.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is fundamental to describing the molecular structure of this compound. This data, typically obtained from single-crystal X-ray diffraction analysis, would provide invaluable insights into the electronic and steric effects within the molecule.

Bond Lengths: The bond lengths within the phenol and thiophene rings would be expected to exhibit values characteristic of their aromatic nature. For instance, the C-C bond lengths within the benzene (B151609) ring would likely be in the range of 1.36 to 1.40 Å. The C-N bond of the nitro group and the C-S bonds of the thiophene ring are of particular interest. The C-S bonds in a thiophene ring are typically around 1.71 Å. The C-N bond length would provide information about the degree of electronic communication between the nitro group and the phenol ring. The C-O bond of the hydroxyl group and the N-O bonds of the nitro group would also be critical parameters.

An illustrative data table for selected bond lengths, based on typical values for similar fragments, would be structured as follows:

| Bond | Typical Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.37 |

| C4-N1 | 1.48 |

| N1-O1 | 1.22 |

| N1-O2 | 1.22 |

| C1-O3 | 1.36 |

| C2-C(Thio) | 1.47 |

| C(Thio)-S | 1.71 |

| C(Thio)-C(Thio) | 1.37 |

Bond Angles: The bond angles would define the geometry around each atom. The internal angles of the benzene and thiophene rings would be expected to be close to 120° and 108-112° respectively, although substitution can cause distortions. The bond angles involving the nitro group (O-N-O and C-C-N) and the hydroxyl group (C-C-O) would reveal the steric and electronic influences of these substituents on the ring geometry.

An interactive data table for selected bond angles might be presented as:

| Angle | Typical Value (°) |

| C1-C2-C3 | 120 |

| C3-C4-N1 | 119 |

| O1-N1-O2 | 124 |

| C1-O3-H | 109 |

| C2-C(Thio)-S | 111 |

Torsional Angles: Torsional angles (or dihedral angles) are crucial for defining the three-dimensional conformation of the molecule. The torsional angle between the plane of the phenol ring and the plane of the thiophene ring is of paramount importance. This angle would indicate the degree of planarity or twist between the two aromatic systems, which has significant implications for the molecule's conjugation and electronic properties. Similarly, the torsional angle of the nitro group relative to the phenol ring would describe its orientation.

A representative data table for key torsional angles could be:

| Torsional Angle | Typical Value (°) |

| C1-C2-C(Thio)-S | Variable |

| C3-C4-N1-O1 | Variable |

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined by a combination of intramolecular and intermolecular forces. An intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the nitro group, or the sulfur atom of the thiophene ring, could significantly influence the conformation.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by intermolecular interactions such as hydrogen bonding (e.g., from the hydroxyl group), π-π stacking between the aromatic rings, and van der Waals forces. The specific conformation adopted in the solid state represents a minimum in the potential energy landscape for the crystalline form. The relative orientation of the thiophene and nitrophenol rings would be a key feature of this analysis. For instance, the planarity or non-planarity of the molecule would be a direct consequence of the balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the two rings.

Without experimental crystal structure data, any detailed description of the solid-state conformation remains speculative. The acquisition of such data through X-ray diffraction studies is essential for a definitive structural characterization of this compound.

Computational and Quantum Chemical Investigations of 4 Nitro 2 Thiophen 2 Yl Phenol

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4-Nitro-2-(thiophen-2-yl)phenol.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the phenol (B47542) and thiophene (B33073) rings. The planarity or twisting of these rings relative to each other dictates the extent of π-conjugation within the molecule.

In computational studies of similar molecules, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the benzene (B151609) and thiophene rings were found to be twisted with a dihedral angle of 23.16(7)°. nih.goviucr.org This deviation from planarity is often attributed to steric hindrance and packing forces in the solid state. nih.goviucr.org A similar non-planar conformation would be expected for this compound to minimize steric repulsion, which would influence its electronic properties and reactivity. Conformational analysis helps map the energy landscape to identify the global minimum energy structure among various possible conformers.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing aromatic rings and nitro groups, the hybrid functional B3LYP is a widely used and well-validated choice, often providing a good balance between accuracy and computational cost. researchgate.netnih.govacs.orgnih.govbohrium.commdpi.com Other functionals, including the long-range corrected CAM-B3LYP and ωB97xD, are also employed, particularly when studying charge-transfer or non-covalent interactions. researchgate.net

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for geometry optimization and property calculations of organic molecules. researchgate.netnih.govacs.orgbohrium.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.

Table 1: Common DFT Functionals and Basis Sets Used in Computational Studies of Related Aromatic Compounds This table is illustrative and compiled from studies on similar molecules to show common computational approaches.

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO, MEP | researchgate.net |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Reactivity Properties, NBO | nih.govnih.gov |

| B3LYP | 6-311G++(d,p) | Geometry Optimization, FMO Analysis | acs.org |

| B3LYP | 6-31G(d,p) | Structure Optimization, NBO Analysis | mdpi.com |

| ωB97XD | 6-31+G(d,p) | Interaction Energies | researchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. bohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and thiophene rings, while the LUMO is likely centered on the electron-withdrawing nitro group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Thiophene Derivative Data is for (Z)-4-ethoxy-N-((5-nitrothiophen-2-yl)methylene)benzenamine, calculated at the B3LYP/6-31G(d,p) level, to demonstrate typical values.

| Parameter | Energy (eV) |

| EHOMO | -6.225 |

| ELUMO | -2.324 |

| Energy Gap (ΔE) | 3.901 |

| (Data sourced from a study on a related Schiff base) mdpi.com |

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.govmdpi.comresearchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, which is crucial for predicting its reactivity and intermolecular interaction sites. nih.govresearchgate.netbohrium.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials.

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the nitro and hydroxyl groups. researchgate.netnih.gov Regions of positive potential (blue) correspond to electron-deficient areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net The MEP surface thus provides a clear guide to the molecule's reactive behavior and hydrogen bonding capabilities. nih.govresearchgate.net

Advanced Quantum Chemical Parameters for Reactivity Prediction

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a quantitative prediction of a molecule's chemical behavior. researchgate.netwisdomlib.org These parameters, based on conceptual DFT, help in understanding electronegativity, hardness, and electrophilicity. researchgate.netresearchgate.net

The key parameters are calculated using the following formulas:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where Chemical Potential (μ) = -χ

Electronegativity (χ) measures the tendency of a molecule to attract electrons. Chemical hardness (η) indicates resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its propensity to act as an electrophile. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Related Phenol Derivative Data is for (E)-2-nitro-4-[(phenylimino)methyl]phenol to demonstrate typical calculated values.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.84 |

| Electron Affinity (A) | 2.50 |

| Electronegativity (χ) | 4.67 |

| Chemical Hardness (η) | 2.17 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 5.03 |

| (Data sourced from a study on a related Schiff base) researchgate.net |

Chemical Hardness, Softness, and Electrophilicity Index

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) and softness (σ) are measures of a molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. ppor.az Conversely, softness is the reciprocal of hardness and signifies the ease of electron cloud distortion. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ppor.azresearchgate.net These parameters are crucial for understanding the molecule's stability and reactivity in chemical reactions. ppor.az The energy gap between the HOMO and LUMO is a key factor in determining these properties and can be used to predict the electrical transport characteristics of the molecule. researchgate.net

Table 1: Calculated Global Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to deformation or polarization of the electron cloud. |

| Chemical Softness | σ | 1 / η | Reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | µ² / 2η | Quantifies the energy lowering of a system when it accepts electrons. |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Potential | µ | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

Note: I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively, based on Koopman's theorem. researchgate.net

Fukui Function Analysis for Local Reactivity Sites

Fukui function analysis is a powerful tool within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.thmdpi.com This analysis helps in understanding the local reactivity of different atoms in the molecule by examining the change in electron density at a specific site when the total number of electrons is altered. mdpi.com

The Fukui function (f(r)) can pinpoint which atoms are more susceptible to attack. arabjchem.org For instance, a high value of the nucleophilic Fukui function (f+) on an atom indicates that it is a likely site for a nucleophilic attack. arabjchem.org Conversely, a high value of the electrophilic Fukui function (f-) suggests a site prone to electrophilic attack. This information is critical for predicting the outcomes of chemical reactions involving the molecule. The presence of strong electron-withdrawing groups, such as a nitro group, can significantly influence the electron distribution and, consequently, the Fukui function values across the molecule. mdpi.com

Theoretical Spectroscopic Simulations

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By employing methods like DFT with appropriate basis sets, the harmonic vibrational frequencies can be calculated. wu.ac.thresearchgate.net These calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. worldscientific.com For instance, the characteristic stretching vibrations of C-H, C=C, and N-O bonds can be identified. nih.gov The comparison between the theoretical and experimental spectra serves as a validation of the calculated molecular structure. wu.ac.th Both IR and Raman spectroscopies provide complementary information based on the selection rules: IR active vibrations involve a change in the dipole moment, while Raman active vibrations involve a change in the polarizability. acs.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3600 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Thiophene C-H | Stretching | ~3100 |

| Nitro NO₂ | Asymmetric Stretching | ~1550 |

| Nitro NO₂ | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Thiophene C=C | Stretching | ~1500-1400 |

| C-N | Stretching | ~1300 |

Note: These are approximate ranges and the exact values depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT. nih.govacs.org

The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. nih.gov The agreement between the calculated and experimental NMR spectra provides strong evidence for the proposed molecular structure. acs.org The chemical environment of each proton and carbon atom, influenced by factors like electron density and the presence of nearby functional groups, determines its chemical shift. academicjournals.org For example, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons. academicjournals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Phenolic H | ~10-12 |

| Aromatic H (near NO₂) | ~8.0-8.5 |

| Aromatic H | ~7.0-7.8 |

| Thiophene H | ~7.0-7.5 |

| Aromatic C (attached to NO₂) | ~140-150 |

| Aromatic C (attached to OH) | ~155-160 |

| Aromatic C | ~115-130 |

Note: These are estimated values and can vary based on the computational method, basis set, and solvent effects.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govacs.org It provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. anu.edu.au

The calculated absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π, n→π) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. nih.gov The HOMO-LUMO energy gap is closely related to the lowest energy electronic transition. researchgate.net TD-DFT calculations can also be performed in the presence of solvents using continuum models to account for solvent effects on the electronic spectra. researchgate.net

Table 4: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~350-400 | > 0.1 |

| HOMO-1 → LUMO | ~300-350 | > 0.1 |

Note: The values are illustrative and depend on the specific TD-DFT functional and basis set employed.

Non-Linear Optical (NLO) Properties Assessment

The investigation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. metall-mater-eng.com Computational methods, particularly DFT, are effective in predicting the NLO response of molecules. nih.govnih.gov

The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second and third-order NLO responses, respectively. nih.gov Molecules with large hyperpolarizability values are desirable for NLO applications. nih.gov The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov In this compound, the nitro group acts as an acceptor, while the phenol and thiophene rings can act as donors, making it a candidate for exhibiting NLO behavior. The Z-scan technique is an experimental method used to measure third-order NLO properties. metall-mater-eng.com

Table 5: Calculated Non-Linear Optical Properties

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Measures the polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Calculation of First Hyperpolarizability and NLO Response

The nonlinear optical response of a molecule is fundamentally linked to its change in dipole moment under an applied electric field, a property quantified by the first hyperpolarizability (β). tandfonline.comresearchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules. scirp.orgnih.gov For a molecule like this compound, the first hyperpolarizability is typically calculated using DFT methods with a suitable functional, such as B3LYP or CAM-B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution and polarization. researchgate.netspringernature.comtandfonline.com

The calculation involves optimizing the molecular geometry to its lowest energy state and then computing the components of the hyperpolarizability tensor. The total first hyperpolarizability (β_tot) is a key metric derived from these tensor components and is indicative of the magnitude of the second-order NLO response. researchgate.net Quantum chemical software packages like Gaussian are commonly employed to perform these calculations, which can also determine related properties such as the dipole moment (μ) and polarizability (α). scirp.orgrsc.org The finite field (FF) method is a robust approach implemented in these programs for calculating NLO properties, where the response of the molecule to a series of static electric fields is computed. scirp.org The results of these calculations provide theoretical insight into the molecule's potential for applications like second-harmonic generation (SHG). bohrium.com

Table 1: Representative Theoretical NLO Properties of D-π-A Phenol-Thiophene Systems

| Compound Analogue | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

|---|---|---|---|---|

| Donor-Thiophene-Acceptor | DFT/B3LYP/6-31G* | ~5-10 | ~80-100 | ~500-2000 |

| Nitro-Phenol Derivative | DFT/B3LYP/6-311+G** | ~4-8 | ~70-90 | ~400-1500 |

Note: This table presents typical ranges of values for analogous systems found in the literature to provide context. Specific values for this compound would require dedicated computational analysis. The values are influenced by the specific donor/acceptor groups and the computational method used.

Structure-NLO Property Relationships in Phenol-Thiophene Systems

The NLO response of D-π-A molecules is intricately linked to their molecular structure. acs.org In phenol-thiophene systems, several key structural features govern the magnitude of the first hyperpolarizability.

Donor and Acceptor Strength: The presence of a strong electron-donating group (the hydroxyl group of the phenol) and a potent electron-accepting group (the nitro group) is crucial for creating a significant intramolecular charge transfer (ICT) upon excitation. tandfonline.comnih.gov This ICT is a primary origin of large NLO responses. rsc.org

π-Conjugated Bridge: The thiophene ring acts as an efficient π-bridge, facilitating electron delocalization between the donor and acceptor moieties. tandfonline.com Compared to a benzene ring, the thiophene ring has a lower aromatic delocalization energy, which can enhance the polarizability and hyperpolarizability. researchgate.net The extent and nature of the π-conjugation directly impact the ease of charge transfer and, consequently, the NLO properties. acs.org

Molecular Geometry: The planarity of the molecule affects the overlap of p-orbitals and the efficiency of the π-conjugation. Distortions from planarity can reduce the NLO response. The relative orientation of the phenol and thiophene rings is a significant factor.

HOMO-LUMO Energy Gap: A smaller energy gap (E_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with a larger NLO response. tandfonline.comacs.org This is because a smaller gap facilitates electronic transitions and charge transfer. tandfonline.com The introduction of strong donor and acceptor groups typically reduces the HOMO-LUMO gap. bohrium.com

Computational studies on various phenol derivatives have shown that strategic substitution can significantly enhance NLO properties. researchgate.netspringernature.com For instance, research on different phenol-containing compounds has demonstrated that high dipole moments and hyperpolarizabilities are achievable, indicating their potential as NLO materials. researchgate.net

Thermodynamic Analysis and Stability Studies

Beyond its optical properties, the thermodynamic stability of this compound is critical for its potential synthesis and practical application. Computational methods provide a powerful means to evaluate the thermodynamic parameters and molecular stability.

Free Energy, Enthalpy, and Entropy Calculations

Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°) can be calculated using quantum chemical methods. scielo.brworldscientific.com These calculations are typically performed using the results of frequency analysis on the optimized molecular geometry at a specific level of theory (e.g., DFT/B3LYP). scielo.brwu.ac.th

The calculations provide key data points:

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. chemeo.comnist.gov

Entropy (S): A measure of the disorder or randomness of the system. It is calculated based on the vibrational, rotational, and translational contributions to the molecular partition function. libretexts.orgkhanacademy.org

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is a crucial indicator of the spontaneity of a process at constant temperature and pressure. libretexts.orgyoutube.com A negative Gibbs free energy of formation suggests that the formation of the compound is a spontaneous process.

The thermodynamic parameters are temperature-dependent. Computational studies can predict how heat capacity, enthalpy, and entropy change with varying temperatures, providing a comprehensive thermodynamic profile of the molecule. worldscientific.comresearchgate.net

Table 2: Representative Calculated Thermodynamic Data for Nitrophenol Analogues

| Thermodynamic Property | p-Nitrophenol (Experimental) | Theoretical Calculation (Typical) | Units |

|---|---|---|---|

| Standard Enthalpy of Formation (solid) | -202.4 ± 1.0 nist.gov | Dependent on method | kJ/mol |

| Standard Molar Entropy | ~150-200 | Calculated from frequencies | J/(mol·K) |

| Heat Capacity (Cp, solid) | 144 nist.gov | Calculated from frequencies | J/(mol·K) |

Note: This table provides experimental data for the related compound p-nitrophenol for context. Specific theoretical values for this compound are dependent on the chosen computational methodology.

Theoretical Evaluation of Molecular Stability and Energetics

The molecular stability and reactivity of this compound can be assessed through several theoretical descriptors derived from quantum chemical calculations.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are fundamental indicators of chemical reactivity. researchgate.net The HOMO energy relates to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is a key descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. acs.orgnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net

Hardness (η ≈ (E_LUMO - E_HOMO)/2): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. researchgate.net

Softness (σ = 1/η): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. tandfonline.com For this compound, the MEP would likely show negative potential around the nitro group and the phenolic oxygen, and positive potential around the hydrogen atoms.

These computational tools collectively provide a robust framework for understanding the electronic structure, reactivity, and stability of this compound, guiding further experimental synthesis and characterization efforts. nih.gov

Intermolecular Interactions and Solid State Architecture of 4 Nitro 2 Thiophen 2 Yl Phenol

Hydrogen Bonding Networks in Crystalline State

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing of molecules. For 4-Nitro-2-(thiophen-2-yl)phenol, both intramolecular and intermolecular hydrogen bonds are expected to be significant contributors to its solid-state structure.

The molecular structure of this compound, with a hydroxyl group positioned ortho to the thiophene (B33073) substituent, is highly conducive to the formation of an intramolecular hydrogen bond. This interaction would occur between the hydroxyl hydrogen (donor) and the sulfur atom of the thiophene ring or, more likely, the nitrogen or oxygen atoms of the nitro group if the molecular conformation allows.

Despite the presence of intramolecular hydrogen bonds, intermolecular hydrogen bonding is still expected to play a crucial role in the crystal packing of this compound. The nitro group, with its two oxygen atoms, is a potent hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.

In the crystal structures of related compounds, various intermolecular hydrogen bonding motifs are observed. For instance, in 2-methyl-4-nitrophenol, intermolecular O—H⋯O and C—H⋯O interactions link the molecules into a three-dimensional network. researchgate.net In other thiophene derivatives, weak intermolecular C—H⋯O hydrogen bonds are a recurring feature, connecting molecules into chains. nih.goviucr.org In the case of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, molecules are linked into centrosymmetric dimers by pairs of O—H⋯O hydrogen bonds. researchgate.net It is also conceivable that C-H···S interactions could be present, further stabilizing the crystal lattice. In some copper(II) and nickel(II) complexes with thiophene-containing ligands, C–H⋯S hydrogen bonds contribute to the supramolecular assembly. bohrium.com

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Observed in Related Structures |

| Intramolecular Hydrogen Bond | O-H | N (of Nitro) | Forms S(5) ring motif | Yes jyu.firesearchgate.net |

| Intermolecular Hydrogen Bond | O-H | O (of Nitro) | Forms dimers or chains | Yes researchgate.netresearchgate.net |

| Intermolecular Hydrogen Bond | C-H (aromatic) | O (of Nitro) | Forms chains or networks | Yes researchgate.netnih.goviucr.org |

| Intermolecular Hydrogen Bond | C-H (aromatic) | S (of Thiophene) | Stabilizes packing | Yes bohrium.com |

Investigation of Reactivity and Mechanistic Pathways of 4 Nitro 2 Thiophen 2 Yl Phenol

Electrophilic Aromatic Substitution Reactivity on Phenol (B47542) and Thiophene (B33073) Rings

The phenol and thiophene rings of 4-Nitro-2-(thiophen-2-yl)phenol are both susceptible to electrophilic aromatic substitution (EAS), though their reactivity is modulated by the existing substituents.

The phenol ring is subject to the competing electronic effects of the hydroxyl (-OH), nitro (-NO2), and 2-(thiophen-2-yl) groups. The hydroxyl group is a powerful activating, ortho-para directing group due to the resonance donation of its lone pair of electrons into the ring. byjus.comlibretexts.orggoogle.com This effect significantly increases the electron density of the aromatic ring, making it much more susceptible to electrophilic attack than benzene (B151609). libretexts.org Conversely, the nitro group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. The thiophenyl substituent is generally considered to be a weakly activating, ortho-para directing group.

Given the positions of the substituents in this compound, the hydroxyl group directs electrophiles to the positions ortho and para to it (C3, C5, and C1, although C1 is already substituted). The nitro group directs incoming groups to the positions meta to it (C3 and C5). Therefore, the directing effects of the hydroxyl and nitro groups are synergistic, strongly favoring substitution at the C3 and C5 positions. The thiophenyl group at C2 also directs to its ortho (C3) and para (C5) positions, further reinforcing this regioselectivity. The position ortho to the bulky thiophenyl group (C3) might be sterically hindered to some extent compared to the C5 position.

Reactions such as nitration and halogenation are common EAS reactions for phenols. Direct nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.comgoogle.com However, for this compound, further nitration would be on an already deactivated ring (due to the existing nitro group) and is expected to be less facile. Regioselective mono-nitration of phenols can be achieved using milder reagents like copper(II) nitrate (B79036) trihydrate. researchgate.net Halogenation of phenols is also a facile reaction and can lead to poly-substitution, especially in polar solvents. byjus.commlsu.ac.in Using non-polar solvents can help to control the reaction and favor mono-halogenation. byjus.commlsu.ac.in For regioselective chlorination, specific catalysts like Lewis basic selenoethers have been shown to favor ortho-substitution on phenols. nsf.gov

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation. nih.gov The substitution generally occurs preferentially at the C5 position (alpha to the sulfur and para to the existing bond to the phenol ring), which is electronically favored and less sterically hindered. The directing effect of the substituted phenol group on the thiophene ring will influence the precise outcome of substitution reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Activating/Deactivating Groups | Predicted Position(s) of Substitution | Rationale |

|---|---|---|---|

| Phenol | -OH (activating, o,p-directing) -NO2 (deactivating, m-directing) -Thiophenyl (weakly activating, o,p-directing) | C3 and C5 | Synergistic directing effects of -OH, -NO2, and thiophenyl groups. |

| Thiophene | -S- (activating) -Substituted phenol (directing group) | C5' | Preferred position for electrophilic attack on a 2-substituted thiophene. |

Nucleophilic Reactivity Pertaining to Nitro and Thiophene Moieties

The presence of the electron-withdrawing nitro group makes the phenol ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted phenols. For SNAr to occur, a good leaving group must be present on the ring, usually ortho or para to the nitro group. libretexts.org The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org If a leaving group were present at the C1 or C3/C5 positions of the phenol ring in a derivative of the title compound, nucleophilic attack would be highly favored.

The thiophene ring itself can participate in nucleophilic substitution reactions, and is generally more reactive than benzene in this regard. uoanbar.edu.iq The presence of a nitro group on a thiophene ring significantly enhances its reactivity towards nucleophiles. researchgate.netnih.gov While the nitro group in this compound is on the phenyl ring, its electron-withdrawing effect can be transmitted through the pi-system to the thiophene ring, potentially influencing its reactivity.

A study on the reaction of 3,4-dinitrothiophene with Grignard reagents revealed a complex reaction pathway involving reduction of one nitro group and ipso-substitution on the thiophene ring. researchgate.net This suggests that strong nucleophiles could potentially react with this compound in a complex manner, possibly involving the nitro group.

Furthermore, theoretical studies using Density Functional Theory (DFT) on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by a catalyzed proton transfer to eliminate the leaving group. nih.gov Such theoretical approaches can provide a robust framework for predicting the electrophilicity and reactivity of various thiophene derivatives in SNAr reactions. nih.gov

Oxidation Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can be oxidized, a common reaction for phenols that often leads to the formation of quinones. The title compound can be classified as a sterically hindered phenol due to the presence of the bulky thiophenyl group at the ortho position. The oxidation of sterically hindered phenols has been extensively studied. researchgate.net

Various reagents and catalytic systems are known to effect the oxidation of phenols. Hypervalent iodine reagents are particularly useful for regioselective oxidations. For instance, o-iodoxybenzoic acid (IBX) tends to oxidize phenols to ortho-quinones, while bis(trifluoroacetoxy)iodobenzene (BTI) often yields para-quinones. nih.govnih.gov Given the substitution pattern of this compound, oxidation would likely lead to a quinone derivative, although the specific isomer would depend on the oxidant used.

Other oxidizing agents like Fremy's salt [(KSO3)2NO] and ceric ammonium (B1175870) nitrate (CAN) are also effective for the oxidation of phenols and their derivatives to quinones. nih.govscielo.br Catalytic oxidation systems, often employing metal complexes, have also been developed for the oxidation of hindered phenols. rsc.orgacs.orgtandfonline.com For example, copper complexes have been shown to catalyze the oxidation of 2,6-di-tert-butylphenol (B90309) to either a diphenoquinone (B1195943) or a p-benzoquinone, with the product distribution being influenced by the solvent and the nature of the catalyst support. tandfonline.com

Mechanistic studies, including DFT calculations, on the electrochemical oxidation of p-substituted phenols have indicated that the reaction can proceed through either a direct electron transfer (DET) mechanism, leading to radical formation and polymerization, or a two-electron DET reaction that forms non-adsorbing products like p-benzoquinone. nih.gov The dominant pathway is dependent on the applied potential and the nature of the substituent. nih.gov

Reduction Studies of the Nitro Group

The nitro group of this compound is readily reducible to an amino group, a transformation that is characteristic of nitroaromatic compounds. This reduction is a crucial step in the synthesis of many pharmaceutical and industrial chemicals. The reduction of 4-nitrophenol (B140041) is a well-established model reaction used to evaluate the efficacy of various catalytic systems.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method. Another widely used method involves sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. Studies have shown that palladium(II) complexes can effectively catalyze the reduction of 4-nitrophenol to 4-aminophenol (B1666318) using NaBH4 in an aqueous medium.

The reduction of the nitro group can also be achieved with other reagents. For instance, a combination of sodium borohydride and hydrated tin(II) chloride has been reported as a mild and effective system for the selective reduction of the nitro group in 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) derivatives. Iron filings in acidic solution are also a classic reagent for this transformation. The choice of reducing agent and reaction conditions can be tuned to achieve high yields and selectivity.

Theoretical Mechanistic Elucidation of Key Transformations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and mechanistic pathways of organic molecules. Such theoretical studies can provide valuable insights into the electronic structure, stability, and reactivity of this compound.

By calculating various molecular properties, the reactivity of different sites within the molecule can be predicted. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller HOMO-LUMO gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. longdom.org For substituted phenols, DFT calculations have been used to analyze the effects of substituents on their spectral characteristics and reactivity. For example, a study on phenol, 2-aminophenol, and 2-nitrophenol (B165410) revealed that 2-nitrophenol is the most stable and has a high electrophilicity index, suggesting it favors nucleophilic substitution reactions. rjpn.org

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. rjpn.orgimist.ma These parameters can be used to compare the reactivity of the phenol and thiophene rings and to predict the most likely sites for electrophilic or nucleophilic attack.

DFT can also be used to model the transition states of potential reactions, providing detailed mechanistic information. For example, the mechanism of nucleophilic aromatic substitution on nitro-substituted thiophenes has been elucidated using DFT, showing the stepwise nature of the reaction and the role of catalysts. nih.gov Similarly, the mechanism of phenol oxidation has been investigated, revealing the influence of applied potential on the reaction pathway. nih.gov

Table 2: Key Theoretical Parameters and Their Significance

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic (positive potential) and nucleophilic (negative potential) attack. |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index) | Provide quantitative measures of stability and reactivity. |

Solvent Effects on Reaction Pathways and Selectivity Profiles

The choice of solvent can have a profound impact on the reaction rates, yields, and selectivity of the transformations involving this compound. Solvents can influence reactivity through various mechanisms, including stabilization of reactants, intermediates, and transition states, as well as by directly participating in the reaction.

In electrophilic aromatic substitution reactions of phenols, the polarity of the solvent can affect the regioselectivity. For instance, the halogenation of phenol in polar solvents like water tends to give poly-substituted products, whereas using less polar solvents such as chloroform (B151607) or carbon disulfide can favor the formation of mono-halogenated phenols. byjus.commlsu.ac.in This is because polar solvents can stabilize the charged intermediates, facilitating further substitution.

For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. The ability of a solvent to stabilize the Meisenheimer complex intermediate is also a crucial factor.

In the reduction of the nitro group , solvent effects can be significant. A study on the reduction of 4-nitrophenol with NaBH4 catalyzed by metallic nanoparticles showed that the addition of alcohols like methanol (B129727) or ethanol (B145695) to the aqueous reaction mixture dramatically decreased the reaction rate. rsc.org This was attributed, in part, to the higher solubility of oxygen in alcohols compared to water. rsc.org The pH of the reaction medium, which can be influenced by the solvent system, also has a strong effect on the reduction rate. rsc.org

The oxidation of the phenolic hydroxyl group is also sensitive to the solvent. In the catalytic oxidation of hindered phenols, the product distribution can be heavily influenced by the solvent's polarity. For example, in the copper-catalyzed oxidation of 2,6-di-tert-butylphenol, polar solvents like DMF and methanol favored the formation of a diphenoquinone, while non-polar solvents like benzene and methylene (B1212753) chloride favored the formation of a benzoquinone. tandfonline.com

Table 3: Summary of Potential Solvent Effects on Reactions of this compound

| Reaction Type | Solvent Polarity Effect | Example |

|---|---|---|

| Electrophilic Halogenation | Low polarity favors mono-substitution. | Bromination in CCl4 vs. H2O. byjus.commlsu.ac.in |

| Nitro Group Reduction | Polar protic solvents (alcohols) can decrease the rate in some systems. | NaBH4 reduction in water vs. water/ethanol mixtures. rsc.org |

| Phenol Oxidation | Can influence product distribution (e.g., quinone vs. diphenoquinone). | Cu-catalyzed oxidation in DMF vs. benzene. tandfonline.com |

Advanced Applications and Functionalization Studies in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the nitro, hydroxyl, and thiophene (B33073) groups on the phenolic core of 4-Nitro-2-(thiophen-2-yl)phenol provides multiple avenues for synthetic transformations. This versatility allows for its use as a precursor in the construction of a wide array of complex organic structures, particularly novel heterocyclic systems, and as a scaffold for creating derivatives with tailored electronic characteristics.